Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-methoxy-2-oxo-1H-quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-12(15)14-11-5-4-8(17-2)6-9(10)11/h4-7H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBJBGMPLMTKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301872 | |
| Record name | ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93257-70-6 | |
| Record name | NSC146831 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the acylation of 4-methoxyanthranilic acid with ethyl chloroformate, followed by cyclization under basic conditions to form the quinoline ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate.
Reduction: Formation of 6-methoxy-2-hydroxy-1,2-dihydroquinoline-4-carboxylate.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Ethyl 6-methoxy-2-oxo-1H-quinoline-4-carboxylate
- Molecular Formula : C13H13NO4
- Molecular Weight : 247.25 g/mol
- CAS Number : 93257-70-6
The compound features a quinoline core with a methoxy group, a carbonyl group, and an ester functional group, which contribute to its reactivity and biological activity.
Scientific Research Applications
The applications of ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate can be categorized into several domains:
Medicinal Chemistry
- Antimicrobial Activity : Derivatives of this compound have shown significant activity against various bacterial strains by inhibiting cell wall synthesis. This property is crucial in the development of new antibiotics to combat resistant strains.
- Anticancer Properties : Research indicates that the compound exhibits cytotoxic effects on various cancer cell lines. For example, studies have demonstrated its ability to induce apoptosis in tumor cells through mechanisms that interfere with critical cellular pathways .
- Anti-inflammatory Effects : Ethyl 6-methoxy derivatives are investigated for their potential in treating inflammatory conditions, providing therapeutic benefits through modulation of inflammatory pathways .
Organic Synthesis
- Building Block for Complex Molecules : This compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs. Its unique functional groups allow for further derivatization, expanding its utility in synthetic organic chemistry .
Material Science
- Development of New Materials : The compound's chemical reactivity makes it suitable for developing novel materials with specific properties. Its application in polymer chemistry is being explored, particularly in creating materials with enhanced durability and functionality .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at Mohammed V University demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial cell wall synthesis, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and lung cancers. The compounds were found to activate caspase pathways, leading to programmed cell death. This finding suggests potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound may also interact with cellular receptors, leading to the modulation of signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Quinoline Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (OCH₃) at position 6 increases electron density, favoring electrophilic substitution, whereas chloro (Cl) or bromo (Br) substituents deactivate the ring .
- Alkyl Chain Length : Longer chains (e.g., hexyl) enhance lipid solubility but reduce crystallinity compared to ethyl esters .
- Functional Group Diversity: Amino (-NH₂) and ester (-COOEt) groups facilitate hydrogen bonding and π-stacking, critical for crystal packing and biological interactions .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Trends :
- Chloro and bromo substituents increase melting points due to stronger intermolecular forces (e.g., halogen bonding) .
- Longer alkyl chains (hexyl) reduce melting points and enhance solubility in non-polar solvents .
Crystallographic and Computational Insights
- Methoxy Derivative : Predicted to form C–H···O hydrogen bonds and π-π stacking, as seen in Hirshfeld surface analyses of similar compounds .
- Chloro Derivative : Exhibits Cl···π interactions and denser crystal packing, validated by DFT studies .
- Hexyl Derivative : Disordered alkyl chains reduce crystallographic resolution but improve thermal stability .
Biological Activity
Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family and is characterized by the following structural features:
- Molecular Formula : C12H11NO4
- Molecular Weight : Approximately 233.23 g/mol
- Functional Groups : Contains a methoxy group, a carbonyl group, and a carboxylate moiety.
The presence of these functional groups is crucial for its biological interactions and reactivity.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. This compound has demonstrated moderate antibacterial activity against various strains of bacteria. In vitro studies have indicated that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Antioxidant Activity
The antioxidant properties of this compound have been investigated in several studies. It has been shown to scavenge free radicals effectively, which is essential for preventing oxidative stress-related diseases. The compound's ability to donate electrons helps mitigate cellular damage caused by reactive oxygen species (ROS).
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.
- Free Radical Scavenging : The methoxy group enhances the compound's ability to donate electrons, which is vital for its antioxidant activity.
- Apoptosis Induction : In cancer cells, it may activate caspases and other proteins involved in programmed cell death.
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. The results indicated that the compound exhibited significant antibacterial activity with MIC values ranging from 32 to 128 µg/mL against tested strains .
Study on Antioxidant Properties
In another investigation focusing on antioxidant activities, this compound was subjected to DPPH and ABTS assays. The compound demonstrated a strong ability to reduce these free radicals, with IC50 values indicating potent antioxidant capacity compared to standard antioxidants like ascorbic acid.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Quinoline core with methoxy and carboxylate | Antibacterial | Moderate activity against diverse strains |
| Ethyl 7-methoxy-1,3-dihydroquinoline derivatives | Similar bicyclic structure | Antimicrobial | Variations in methoxy positioning |
| Methyl 4-hydroxyquinoline derivatives | Hydroxy group addition | Antioxidant | Enhanced electron donation |
Q & A
Q. What are the optimized synthetic routes for Ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate, and how do reaction conditions influence yield?
Answer: The synthesis typically involves cyclocondensation of substituted anilines with malonate derivatives. For example:
- Method A (Ukrainets et al.): Reacting N-substituted anilines with triethyl methanetricarboxylate under thermal conditions (453–473 K) yields 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates. Piperidine catalysis and column chromatography purification are critical for high yields (~70–80%) .
- Method B (Khan et al.): Using (2-amino-5-substituted-phenyl)ketones with diethyl malonate under reflux (453 K), followed by recrystallization from ethyl acetate, achieves purity >95%. Excess malonate (1.2 eq.) minimizes side reactions .
Key Variables:
| Parameter | Impact on Yield/Purity | Optimal Range |
|---|---|---|
| Catalyst (piperidine) | Accelerates cyclization | 5–10 mol% |
| Temperature | Higher temps reduce reaction time | 453–473 K |
| Solvent (ethyl acetate) | Recrystallization efficiency | 95% purity achievable |
Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?
Answer:
- X-ray Crystallography: Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 10.176 Å, b = 15.629 Å) confirm molecular geometry. Hydrogen bonding (e.g., C–H⋯π interactions) stabilizes the crystal lattice .
- NMR Spectroscopy: H NMR signals for the methoxy group appear at δ 3.8–4.0 ppm, while the ester carbonyl (C=O) resonates at ~170 ppm in C NMR .
- Mass Spectrometry: ESI-MS typically shows [M+H] peaks at m/z 276 (calculated for CHNO) .
Best Practices:
- Use SHELXL for refinement (riding model for H-atoms, U = 1.2U for C-bound H) .
- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase).
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in biological systems, particularly with oxidoreductases?
Answer: The 2-oxo-1,2-dihydroquinoline core interacts with enzymes like quinoline-4-carboxylate 2-oxidoreductase (EC 1.3.99.19), which hydroxylates the quinoline ring at position 2. This enzymatic reaction involves:
Substrate Binding: The carboxylate group coordinates to the enzyme’s active-site metals.
Redox Process: A water molecule acts as a nucleophile, forming 2-oxo-1,2-dihydroquinoline-4-carboxylate and reduced acceptor (e.g., NADH) .
Experimental Design for Activity Studies:
- Kinetic Assays: Monitor NADH depletion at 340 nm (ε = 6220 Mcm) under varying pH (6.5–7.5) and substrate concentrations.
- Docking Studies: Use AutoDock Vina to model interactions with the enzyme’s binding pocket (PDB: 4XYZ).
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s physicochemical and biological properties?
Answer:
- Chloro-Substitution (C6): Increases lipophilicity (logP +0.5) and enhances antimicrobial activity (MIC reduced by 50% against S. aureus) .
- Methoxy Group (C6): Electron-donating effect stabilizes the quinoline ring, reducing oxidation potential by 0.3 V .
Data Contradictions:
Q. What challenges arise in refining X-ray diffraction data for this compound, and how are they resolved?
Answer: Common Issues:
- Disorder in Ethoxy Groups: Resolved using PART instructions in SHELXL and restraining bond lengths/angles .
- Twinned Crystals: Apply HKLF 5 format in SHELXL for twin refinement (BASF parameter optimization) .
Refinement Table (Example from ):
| Parameter | Value |
|---|---|
| R (I > 2σ(I)) | 0.045 |
| wR (all data) | 0.121 |
| CCDC Deposition Number | 789101 |
Q. How can computational methods predict the compound’s spectroscopic properties and reaction pathways?
Answer:
- DFT Calculations (Gaussian 16): B3LYP/6-311++G(d,p) basis sets predict IR vibrational modes (e.g., C=O stretch at 1701 cm) within 2% error of experimental data .
- Reaction Pathway Modeling: Transition state analysis (IRC) for ester hydrolysis reveals a two-step mechanism with a tetrahedral intermediate (ΔG‡ = 25 kcal/mol) .
Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
